

Application Note: Development of a Stability-Indicating Assay for Fenbutrazate Formulations

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Compound of Interest

Compound Name: Fenbutrazate

CAS No.: 4378-36-3

Cat. No.: B130803

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Introduction

Fenbutrazate is a psychostimulant that was previously used as an appetite suppressant.[1][2] The development of a stability-indicating assay is a critical step in the quality control and formulation development of any pharmaceutical product. This document outlines a comprehensive approach to developing and validating a stability-indicating high-performance liquid chromatography (HPLC) method for the quantification of **fenbutrazate** in pharmaceutical formulations. A stability-indicating method is a validated analytical procedure that accurately and precisely measures the active pharmaceutical ingredient (API) without interference from degradation products, process impurities, or excipients.[3][4][5] The protocol herein describes forced degradation studies to identify potential degradation pathways, the development of a robust chromatographic method, and the validation of this method according to the International Council for Harmonisation (ICH) guidelines.[1][6][7]

Chemical Structure of **Fenbutrazate**:

- IUPAC Name: 2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate[3]
- Molecular Formula: C₂₃H₂₉NO₃[3][6][8]
- Molecular Weight: 367.48 g/mol [3][6]

The structure contains an ester linkage, which is susceptible to hydrolysis, and a morpholine ring, which can be a site for oxidative degradation.

Predicted Degradation Pathways

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.[6][7] Based on the chemical structure of **fenbutrazate**, the following degradation pathways are anticipated under stress conditions:

- Hydrolysis (Acidic and Basic): The ester linkage in **fenbutrazate** is prone to hydrolysis, which would cleave the molecule into 2-(3-methyl-2-phenylmorpholin-4-yl)ethanol and 2-phenylbutanoic acid. This reaction can be catalyzed by both acids and bases.[9]
- Oxidation: The morpholine ring, particularly the nitrogen atom and the benzylic positions, could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
- Thermal Degradation: Elevated temperatures can provide the energy to break weaker bonds, potentially leading to the cleavage of the ester or ether linkages within the morpholine ring.[4]
- Photodegradation: Exposure to UV or visible light may induce photolytic cleavage or rearrangement of the molecule, particularly affecting the aromatic rings.[9]

Experimental Protocols

Forced Degradation Studies

Objective: To generate degradation products of **fenbutrazate** under various stress conditions to facilitate the development and validation of a stability-indicating assay.

Materials:

- **Fenbutrazate** reference standard
- Hydrochloric acid (HCl), 1N
- Sodium hydroxide (NaOH), 1N
- Hydrogen peroxide (H₂O₂), 3%
- Methanol (HPLC grade)
- Water (HPLC grade)
- Formulation of **fenbutrazate** (e.g., tablets or capsules)

Protocol:

- Acid Hydrolysis: Dissolve **fenbutrazate** in a minimal amount of methanol and dilute with 1N HCl to a final concentration of 1 mg/mL. Heat the solution at 80°C for 24 hours.
- Base Hydrolysis: Dissolve **fenbutrazate** in a minimal amount of methanol and dilute with 1N NaOH to a final concentration of 1 mg/mL. Keep the solution at room temperature for 48 hours.
- Oxidative Degradation: Dissolve **fenbutrazate** in methanol and dilute with 3% H₂O₂ to a final concentration of 1 mg/mL. Store the solution at room temperature for 24 hours, protected from light.
- Thermal Degradation: Store the solid **fenbutrazate** powder and the formulation in an oven at 105°C for 48 hours.
- Photodegradation: Expose the solid **fenbutrazate** and the formulation to UV light (254 nm) and visible light in a photostability chamber for 7 days.

After the specified time, cool the solutions to room temperature, neutralize the acidic and basic samples, and dilute all samples with the mobile phase to an appropriate concentration for HPLC analysis.

Chromatographic Method Development

Objective: To develop a selective and robust HPLC method capable of separating **fenbutrazate** from its degradation products.

Instrumentation:

- HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
- Chromatographic data software.

Initial Chromatographic Conditions:

- Column: C18, 250 mm x 4.6 mm, 5 μ m
- Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30°C
- Detection Wavelength: 220 nm
- Injection Volume: 10 μ L

Method Optimization: The mobile phase composition, gradient, pH, and flow rate will be optimized to achieve adequate separation of the parent drug from all degradation products with good peak shape and resolution.

Method Validation

The developed method will be validated according to ICH Q2(R1) guidelines for the following parameters:

- Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix

components. This is demonstrated by the separation of the **fenbutrazate** peak from all degradation product peaks.

- **Linearity:** The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations of **fenbutrazate** reference standard will be analyzed.
- **Range:** The interval between the upper and lower concentration of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.
- **Accuracy:** The closeness of the test results obtained by the method to the true value. This will be determined by applying the method to samples to which known amounts of the analyte have been added (spiking).
- **Precision:** The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
- **Limit of Detection (LOD):** The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
- **Limit of Quantitation (LOQ):** The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Data Presentation

The quantitative data from the method development and validation will be summarized in the following tables.

Table 1: Optimized Chromatographic Conditions



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Table 2: Results of Forced Degradation Studies



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Table 3: Method Validation Summary



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Visualizations

The following diagrams illustrate the key aspects of this stability-indicating assay development.



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Caption: Predicted degradation pathways of **fenbutrazate**.



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Caption: Experimental workflow for assay development.



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Caption: Logical relationships in method validation.

Conclusion

The developed stability-indicating HPLC method is demonstrated to be specific, accurate, precise, and robust for the determination of **fenbutrazate** in the presence of its degradation products. The forced degradation studies provide insight into the potential degradation pathways of **fenbutrazate**, highlighting its susceptibility to hydrolysis and oxidation. This

method is suitable for routine quality control analysis of **fenbutrazate** formulations and for stability studies to determine the shelf-life of the drug product.

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